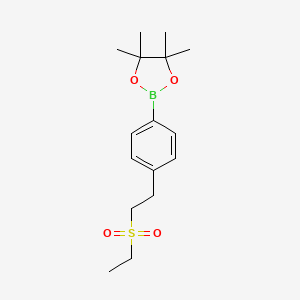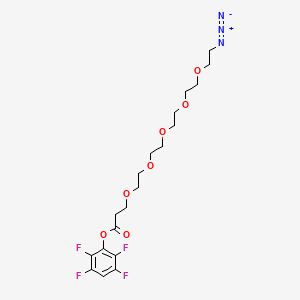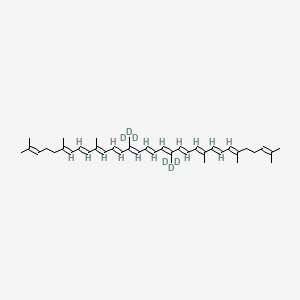
Lycopene-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycopene-d6 is a deuterated form of lycopene, a naturally occurring carotenoid responsible for the red color in tomatoes, watermelons, and other fruits. Lycopene is known for its potent antioxidant properties and its role in reducing the risk of certain chronic diseases, including cardiovascular diseases and various types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lycopene-d6 involves the incorporation of deuterium atoms into the lycopene molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in lycopene with deuterium using deuterated solvents and catalysts under controlled conditions.
Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors and following a series of chemical reactions to build the lycopene structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:
Extraction and Purification: Lycopene is extracted from natural sources or synthesized chemically, followed by purification to obtain high-purity this compound.
Deuteration: The purified lycopene undergoes deuteration through chemical reactions to replace hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
Types of Reactions: Lycopene-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides, alcohols, and other oxidation products.
Isomerization: Exposure to heat, light, or certain catalysts can cause isomerization of this compound, converting it from trans to cis forms.
Addition Reactions: this compound can participate in addition reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Isomerization Conditions: Heat, light, and acidic or basic catalysts can induce isomerization.
Addition Reagents: Halogens such as chlorine and bromine are used in addition reactions.
Major Products:
Oxidation Products: Epoxides, alcohols, and ketones.
Isomerization Products: Cis-isomers of this compound.
Addition Products: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Lycopene-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of lycopene metabolism and degradation.
Biology: Investigated for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Studied for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases.
Industry: Used in the development of functional foods and nutraceuticals with enhanced health benefits.
Mecanismo De Acción
Lycopene-d6 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The molecular targets and pathways involved include:
Enzymatic Antioxidant Defense: this compound upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Non-Enzymatic Antioxidant Defense: this compound directly interacts with ROS, neutralizing them and preventing cellular damage.
Comparación Con Compuestos Similares
Lycopene-d6 is unique due to its deuterated nature, which makes it a valuable tool in research. Similar compounds include:
Lycopene: The non-deuterated form, widely studied for its health benefits.
Beta-Carotene: Another carotenoid with antioxidant properties, but with different metabolic pathways and health effects.
Astaxanthin: A carotenoid with potent antioxidant activity, used in various health supplements.
This compound stands out due to its stability and utility in tracing metabolic pathways, making it a crucial compound in scientific research.
Propiedades
Fórmula molecular |
C40H56 |
|---|---|
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+/i5D3,6D3 |
Clave InChI |
OAIJSZIZWZSQBC-ZSHYIBOXSA-N |
SMILES isomérico |
[2H]C(/C(=C\C=C\C=C(/C([2H])([2H])[2H])\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)([2H])[2H] |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
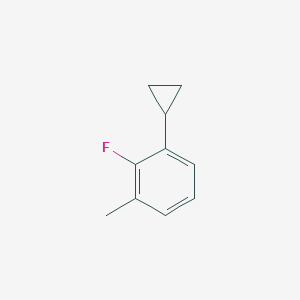
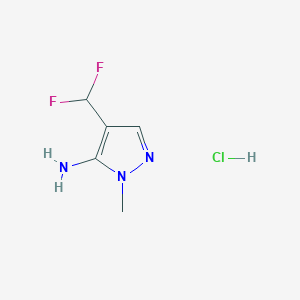


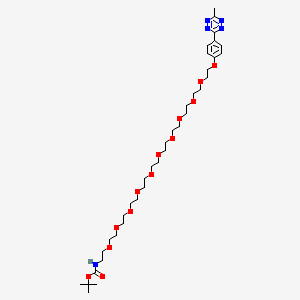

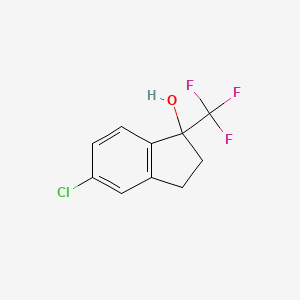
![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
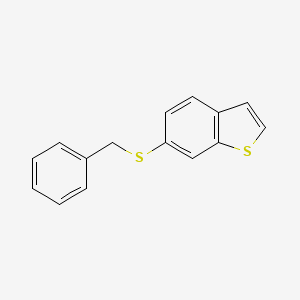
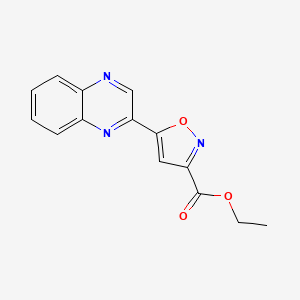
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
